molecular formula C8H13NS B13608647 2-(5-Methylthiophen-2-yl)propan-2-amine

2-(5-Methylthiophen-2-yl)propan-2-amine

Cat. No.: B13608647
M. Wt: 155.26 g/mol
InChI Key: OADKEBRJHNXWGM-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)propan-2-amine is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-2-yl)propan-2-amine typically involves the reaction of 5-methylthiophene-2-carbaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-2-yl)propan-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Methylthiophen-2-yl)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C8H13NS

Molecular Weight

155.26 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)propan-2-amine

InChI

InChI=1S/C8H13NS/c1-6-4-5-7(10-6)8(2,3)9/h4-5H,9H2,1-3H3

InChI Key

OADKEBRJHNXWGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(C)(C)N

Origin of Product

United States

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